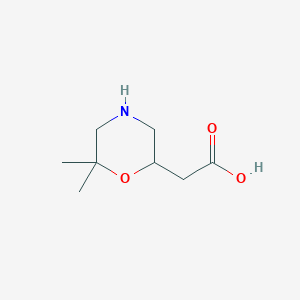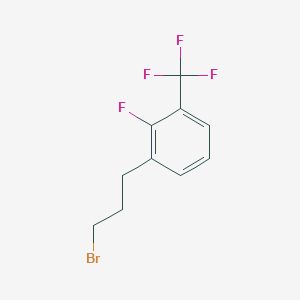
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzene with 1,3-dibromopropane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate pathways and exert specific effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluorine atom.
3-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the propyl chain.
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1057678-19-9 |
|---|---|
Molecular Formula |
C10H9BrF4 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-6-2-4-7-3-1-5-8(9(7)12)10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
XESVWNOUAOICMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



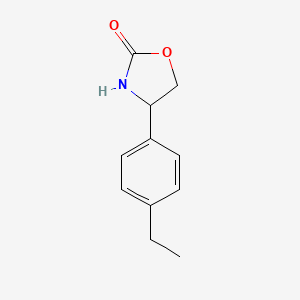
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
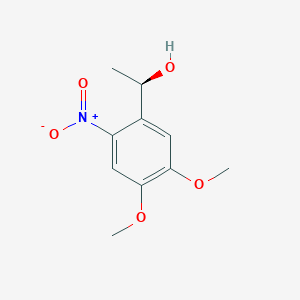

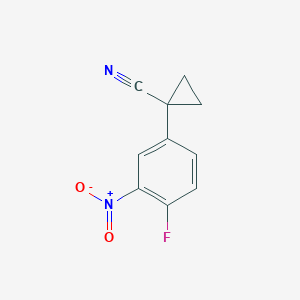
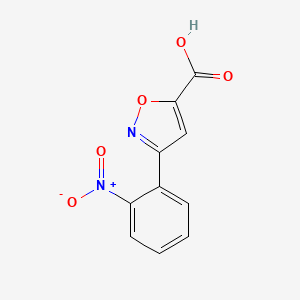

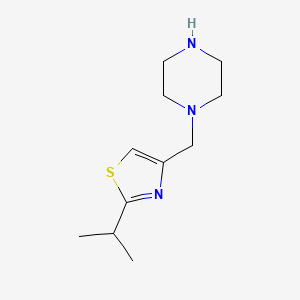
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)

